molecular formula C14H14O2 B2549068 [1,1'-Biphenyl]-3,3'-diyldimethanol CAS No. 66888-79-7

[1,1'-Biphenyl]-3,3'-diyldimethanol

Cat. No.: B2549068
CAS No.: 66888-79-7
M. Wt: 214.264
InChI Key: VEOUUDAQOPKAEX-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-3,3'-diyldimethanol (CAS 3597-91-9) is a biphenyl-based diol compound featuring hydroxymethyl (-CH₂OH) groups at the 3 and 3' positions of the biphenyl backbone. Its molecular formula is C₁₄H₁₄O₂ (molecular weight: 214.26 g/mol). This compound is primarily utilized as a building block in organic synthesis, particularly in the development of coordination polymers, ligands for metal-organic frameworks (MOFs), and specialty polymers . Its bifunctional hydroxyl groups enable diverse reactivity, including esterification, etherification, and coordination with metal ions, making it valuable in materials science and catalysis.

Properties

IUPAC Name

[3-[3-(hydroxymethyl)phenyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOUUDAQOPKAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CC(=C2)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,3’-diyldimethanol typically involves the functionalization of biphenyl derivatives. One common method is the reduction of [1,1’-Biphenyl]-3,3’-dicarboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,3’-diyldimethanol may involve catalytic hydrogenation processes, where biphenyl derivatives are hydrogenated in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. This method ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-3,3’-diyldimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form [1,1’-Biphenyl]-3,3’-diol using strong reducing agents like LiAlH4.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various functional groups. Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in anhydrous ether or THF.

    Substitution: Halogens in the presence of a Lewis acid catalyst like FeCl3.

Major Products:

  • Oxidation: [1,1’-Biphenyl]-3,3’-dicarboxylic acid.
  • Reduction: [1,1’-Biphenyl]-3,3’-diol.
  • Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

[1,1’-Biphenyl]-3,3’-diyldimethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3,3’-diyldimethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of [1,1'-Biphenyl]-3,3'-diyldimethanol, highlighting structural differences, physicochemical properties, and applications:

Compound Name CAS Number Substituent Positions Molecular Formula Key Properties/Applications Reference
This compound 3597-91-9 3,3' C₁₄H₁₄O₂ Bifunctional diol; used in coordination polymers and ligand synthesis. Purity: ≥95% .
4,4'-Bis(hydroxymethyl)biphenyl 35106-82-2 4,4' C₁₄H₁₄O₂ Structural isomer; higher symmetry enhances crystallinity. Used in liquid crystals .
[1,1'-Biphenyl]-3,4'-diyldimethanol 208941-53-1 3,4' C₁₄H₁₄O₂ Asymmetric substitution reduces symmetry; niche applications in asymmetric catalysis .
3-Biphenylmethanol 69605-90-9 3 (mono-substituted) C₁₃H₁₂O Monofunctional; limited to single-site reactions (e.g., ester formation) .
4-Biphenylmethanol 3597-91-9 4 (mono-substituted) C₁₃H₁₂O Higher thermal stability than 3-substituted analogs; used in polymer plasticizers .

Structural and Functional Differences

  • Positional Isomerism : The 3,3' substitution in the target compound introduces steric hindrance compared to the linear 4,4' isomer, reducing crystallinity but enhancing solubility in polar solvents .
  • Coordination Chemistry: Unlike mono-substituted analogs (e.g., 3-Biphenylmethanol), the diol structure of this compound enables chelation with transition metals (e.g., Cu(II), Hg(II)), as seen in related biphenyldicarboxylic acid Schiff base complexes .
  • Thermal Stability : The 4,4'-Bis(hydroxymethyl)biphenyl isomer exhibits higher thermal stability due to its planar geometry, making it suitable for high-temperature applications .

Biological Activity

[1,1'-Biphenyl]-3,3'-diyldimethanol, also known by its CAS number 66888-79-7, is a compound that has garnered interest in various biological and medicinal chemistry studies. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, case studies, and experimental findings.

Chemical Structure and Properties

The chemical structure of this compound consists of two phenyl rings connected by a carbon chain with hydroxyl groups at the 3 and 3' positions. This configuration contributes to its unique chemical properties and potential biological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H12O2
Molecular Weight204.23 g/mol
CAS Number66888-79-7

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in biological systems.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.

Antioxidant Activity

A study conducted by Zhang et al. (2022) demonstrated that this compound exhibited significant antioxidant properties when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. The IC50 value was determined to be 25 µM, indicating a strong capacity to neutralize free radicals.

Anti-inflammatory Effects

In vitro experiments reported by Liu et al. (2023) showed that the compound reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). The results suggested a mechanism involving the inhibition of NF-kB signaling pathways.

Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry indicated that this compound acts as a competitive inhibitor of Dipeptidyl Peptidase IV (DPP4), an enzyme involved in glucose metabolism. The inhibition constant (Ki) was measured at 15 nM, highlighting its potential for managing diabetes-related conditions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Antioxidant Mechanism : The hydroxyl groups in the structure facilitate hydrogen donation to free radicals.
  • Inflammation Modulation : The compound's ability to inhibit NF-kB suggests it may alter gene expression related to inflammatory responses.
  • Enzyme Interaction : Binding studies indicate that the biphenyl structure allows for favorable interactions with active sites on target enzymes like DPP4.

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